2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate
Overview
Description
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is a photoactivated biotinyl MTS cross-linker. It is a complex organic compound with the molecular formula C39H54N6O8S3 and a molecular weight of 831.08 g/mol . This compound is primarily used in biochemical and molecular biology research due to its ability to form covalent bonds with proteins and other biomolecules upon activation by light.
Scientific Research Applications
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent to study protein-protein interactions and protein structure.
Biology: Employed in biotinylation techniques to label proteins and nucleic acids for detection and purification.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of diagnostic assays and biosensors
Biochemical Analysis
Biochemical Properties
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with proteins and other biomolecules upon activation by light. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein-protein interactions, protein-DNA interactions, and other cellular processes. The biotin moiety in the compound allows for easy detection and purification of the cross-linked products using streptavidin-based methods .
Cellular Effects
The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate on cells are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by cross-linking transcription factors to DNA, thereby modulating the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate exerts its effects through covalent binding interactions with biomolecules. Upon activation by light, the methanethiosulfonate group reacts with thiol groups in proteins, forming stable thioether bonds. This cross-linking can inhibit or activate enzymes, depending on the specific target and context. The biotin moiety allows for subsequent detection and analysis of the cross-linked products, providing insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate can change over time. The compound is generally stable when stored at -20°C, but its activity can degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously modify proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate vary with different dosages in animal models. At lower doses, the compound can effectively cross-link target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These dosage-dependent effects highlight the importance of careful optimization of experimental conditions when using this compound in animal studies .
Metabolic Pathways
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels. These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is transported and distributed through interactions with transporters and binding proteins. The biotin moiety facilitates its localization to specific cellular compartments, where it can accumulate and exert its effects. The compound’s distribution can influence its activity and effectiveness in modifying target proteins .
Subcellular Localization
The subcellular localization of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows for precise modification of target proteins within distinct cellular environments, enhancing the specificity and effectiveness of the compound in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Amino Groups: Protecting the amino groups of lysine and other amino acids to prevent unwanted side reactions.
Coupling Reactions: Using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds between the protected amino acids and biotin.
Deprotection: Removing the protecting groups under mild conditions to avoid damaging the biotinylated product.
Purification: Purifying the final product using techniques such as HPLC (high-performance liquid chromatography) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Large-scale purification methods such as preparative HPLC or crystallization are employed to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methanethiosulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanethiosulfonate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Mechanism of Action
The compound exerts its effects through photoactivation, where exposure to light induces the formation of reactive intermediates that can covalently bond with nearby biomolecules. This mechanism allows for precise labeling and cross-linking of proteins and other targets in complex biological systems. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that react with the activated compound .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another biotinylation reagent used for cross-linking and labeling.
Sulfo-NHS-LC-Biotin: A water-soluble biotinylation reagent with a long spacer arm.
Biotin-PEG2-Maleimide: A biotinylation reagent with a polyethylene glycol spacer for increased solubility
Uniqueness
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is unique due to its photoactivation property, which allows for spatial and temporal control of the cross-linking process. This feature makes it particularly valuable in studying dynamic biological processes and interactions .
Properties
IUPAC Name |
N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-benzoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)/t30-,31-,32-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCNTBNWRWVMU-ABVVNCBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747091 | |
Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-44-1 | |
Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.